molecular formula C33H37N3O8 B8115321 DBCO-amido-PEG4-Maleimide

DBCO-amido-PEG4-Maleimide

Cat. No.: B8115321
M. Wt: 603.7 g/mol
InChI Key: NRQMYOGBBLZKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-amido-PEG4-Maleimide (CAS: 2739802-20-9) is a heterobifunctional crosslinker widely used in bioconjugation and drug delivery. It integrates three critical components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne enabling copper-free "click chemistry" via strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules .
  • PEG4 Spacer: A tetraethylene glycol chain enhancing solubility, reducing steric hindrance, and improving biocompatibility .
  • Maleimide: Reacts selectively with thiol (-SH) groups on proteins, peptides, or antibodies to form stable thioether bonds .

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N3O8/c37-30(14-17-41-19-21-43-23-24-44-22-20-42-18-16-35-31(38)11-12-32(35)39)34-15-13-33(40)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36/h1-8,11-12H,13-25H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQMYOGBBLZKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DBCO-Amine Precursor Preparation

The DBCO-amido linkage originates from a DBCO derivative functionalized with a primary amine. Commercial DBCO-amine (e.g., DBCO-NH₂) is typically synthesized via:

  • DBCO activation : DBCO-OH is converted to an NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in anhydrous dichloromethane.

  • Amine conjugation : The NHS-activated DBCO reacts with a diamine linker (e.g., ethylenediamine) to yield DBCO-NH₂. Excess diamine ensures complete substitution, with purification via silica chromatography.

Critical parameters :

  • Reaction pH maintained at 7.0–7.5 to avoid DBCO ring strain relaxation.

  • Strict anhydrous conditions to prevent NHS ester hydrolysis.

PEG4 Spacer Functionalization

The PEG4 spacer is functionalized with orthogonal reactive groups:

  • Maleimide terminus : Introduced via maleimido-PEG4-COOH, synthesized by reacting maleic anhydride with PEG4-diamine under acidic conditions, followed by ring-closure to maleimide using heat or base.

  • Carboxylic acid terminus : The PEG4’s distal end is modified with a carboxylic acid for subsequent amidation with DBCO-amine.

Reaction equation :

Maleic anhydride+H2N-PEG4-NH2H+Maleimido-PEG4-NH2BaseMaleimido-PEG4-COOH\text{Maleic anhydride} + \text{H}2\text{N-PEG4-NH}2 \xrightarrow{\text{H}^+} \text{Maleimido-PEG4-NH}_2 \xrightarrow{\text{Base}} \text{Maleimido-PEG4-COOH}

Key observations :

  • Maleimide formation requires temperatures >60°C for 2 hours.

  • PEG4 diamine purity (>95%) is essential to avoid crosslinking byproducts.

Final Conjugation: this compound Assembly

The DBCO-amine and maleimido-PEG4-COOH are coupled via amide bond formation:

  • Carboxylic acid activation : Maleimido-PEG4-COOH is treated with NHS/EDC in DMF to form an NHS ester.

  • Amidation : DBCO-NH₂ reacts with the activated PEG4 intermediate at a 1.2:1 molar ratio in DMF, yielding this compound.

Optimization data :

ParameterOptimal ValueImpact on Yield
Reaction time12 hours<90% conversion
Temperature25°CMinimizes maleimide hydrolysis
SolventAnhydrous DMFMaximizes NHS ester stability

Purification :

  • Size-exclusion chromatography (SEC) removes unreacted DBCO-amine and PEG4 debris.

  • Lyophilization yields a white powder stable at -20°C with desiccant.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 6.7 ppm (maleimide vinyl protons), δ 3.5–3.7 ppm (PEG4 methylenes), and δ 7.2–7.4 ppm (DBCO aromatic protons) confirm structure.

  • MS (ESI+) : m/z 756.3 [M+H]⁺ correlates with theoretical molecular weight (755.8 g/mol).

Functional Assays

  • Maleimide reactivity : Incubation with 10 mM β-mercaptoethanol (1 hour, pH 7.0) results in >95% thioether formation, quantified via HPLC.

  • DBCO activity : Reaction with azide-functionalized fluorescein (1:1 molar ratio, 37°C, 2 hours) yields >90% conjugate, analyzed by fluorescence spectroscopy.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

  • Batch synthesis : Preferred for small-scale batches (<1 kg), with yields of 70–75%.

  • Continuous flow : Microreactors improve heat/mass transfer, boosting yield to 85% and reducing PEG4 oxidation.

Regulatory Compliance

  • GMP standards : Raw materials must meet USP/EP specifications, particularly PEG4 (low diol content <0.1%).

  • Endotoxin testing : Limulus amebocyte lysate (LAL) assay confirms <0.1 EU/mg for in vivo applications.

Challenges and Mitigation Strategies

Maleimide Hydrolysis

The maleimide group hydrolyzes to maleamic acid in aqueous buffers (t₁/₂ = 4 hours at pH 7.4). Strategies include:

  • Lyophilized storage : Reconstitution in anhydrous DMSO immediately before use.

  • pH control : Reactions conducted at pH 6.5–7.0 to slow hydrolysis.

DBCO Oxidation

DBCO’s cyclooctyne ring is susceptible to oxidation under ambient light. Mitigation involves:

  • Light-protected packaging : Amber glass vials with argon headspace.

  • Antioxidant additives : 0.01% butylated hydroxytoluene (BHT) in storage buffers .

Chemical Reactions Analysis

Types of Reactions

DBCO-amido-PEG4-Maleimide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione.

    SPAAC Reaction: Azide-containing compounds are used as reagents. .

Major Products

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the primary applications of DBCO-amido-PEG4-Maleimide is in the development of ADCs. These conjugates link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity. The maleimide group specifically reacts with thiol groups present on antibodies, forming stable thioether bonds that enhance the stability and efficacy of the conjugates.

Case Study: T-DM1

A notable example is T-DM1 (trastuzumab emtansine), which utilizes a stable linker to attach DM1, a potent cytotoxic agent, to trastuzumab. This ADC has shown significant improvements in treatment outcomes for HER2-positive breast cancer patients compared to traditional therapies . The incorporation of this compound in similar constructs can potentially enhance therapeutic efficacy through improved targeting and reduced off-target effects.

Protein Labeling

This compound is extensively used for site-specific labeling of proteins. The maleimide group allows for selective conjugation with cysteine residues, which is crucial for studying protein function and dynamics.

Advantages:

  • Specificity : The reaction occurs predominantly with free thiols at physiological pH (6.5–7.5), minimizing non-specific labeling.
  • Stability : The resulting thioether bonds are stable under various biological conditions, making them suitable for in vivo applications .

Case Study: DBCO-tagged Peptides

Research has demonstrated that peptides tagged with DBCO can be selectively modified using this compound, enabling the study of peptide interactions and functions in biological systems. For instance, peptides containing the DBCO tag reacted efficiently with biotinylated DBCO derivatives, facilitating the isolation and characterization of specific protein interactions .

Targeted Drug Delivery

In addition to ADCs, this compound plays a significant role in targeted drug delivery systems. By conjugating therapeutic agents to specific biomolecules via the maleimide linkage, researchers can achieve enhanced localization of drugs at disease sites.

Applications:

  • Nanoparticle Functionalization : this compound can be used to functionalize nanoparticles with targeting ligands or drugs, improving their therapeutic index.
  • Gene Therapy : It has potential applications in gene therapy where it can be used to deliver nucleic acids selectively to target cells .

Comparative Analysis of this compound Applications

Application AreaDescriptionKey Benefits
Antibody-Drug ConjugatesLinks cytotoxic drugs to antibodiesTargeted delivery, reduced toxicity
Protein LabelingSite-specific modification of proteinsHigh specificity and stability
Targeted Drug DeliveryFunctionalization of nanoparticles and drug carriersEnhanced localization and efficacy

Mechanism of Action

The mechanism of action of DBCO-amido-PEG4-Maleimide involves two key reactions:

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.

    SPAAC Reaction: The DBCO group undergoes strain-promoted azide-alkyne cycloaddition with azides, forming stable triazole linkages. .

Comparison with Similar Compounds

Physical Properties

  • Molecular Formula : C36H42N4O9
  • Molecular Weight : 674.8 g/mol
  • Purity : >95%
  • Solubility : Soluble in water and organic solvents (e.g., DMSO, DMF) .
  • Storage : Stable at -20°C in dry, dark conditions .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares DBCO-amido-PEG4-Maleimide with key analogs:

Compound Name CAS Number Molecular Formula MW (g/mol) PEG Length Reactive Groups Solubility Key Features Applications References
This compound 2739802-20-9 C36H42N4O9 674.8 4 DBCO, Maleimide Water, DMSO, DMF Balanced solubility and steric properties; copper-free conjugation Bioconjugation, drug delivery
Sulfo DBCO-PEG4-Maleimide 2055198-07-5 C25H21N3O4S 427.5 4 Sulfonated DBCO, Maleimide High water solubility Enhanced hydrophilicity; ideal for in vivo applications Live-cell imaging, diagnostics
DBCO-PEG2-Maleimide 488502* C32H34N4O7 586.6 2 DBCO, Maleimide Moderate in water Compact size; reduced steric hindrance Small-molecule conjugation
DBCO-PEG6-Maleimide 488506* C40H50N4O11 762.8 6 DBCO, Maleimide High water solubility Extended PEG chain for improved biocompatibility Long-circulating drug carriers
DBCO-Maleimide (no PEG) 1395786-30-7 C25H21N3O4 427.5 0 DBCO, Maleimide Organic solvents Minimal linker size; limited solubility Surface modification of nanoparticles
DBCO-PEG4-amine 1840886-10-3 C28H35N3O5 493.6 4 DBCO, Amine Water, DMSO Amine group allows carbodiimide-mediated coupling; versatile functionalization Polymer synthesis, nanomaterial design

*Catalog numbers from PurePEG, LLC .

Key Comparative Analysis

Reactivity and Specificity

  • This compound vs. Sulfo DBCO-PEG4-Maleimide: The sulfonated analog exhibits superior water solubility due to the sulfonate group, making it suitable for aqueous reaction environments and in vivo applications . However, the non-sulfonated version is more cost-effective for routine lab use.
  • DBCO-PEG2-Maleimide vs. DBCO-PEG6-Maleimide : Shorter PEG chains (PEG2) minimize steric interference in dense molecular environments, while PEG6 enhances solubility and prolongs circulation time in biological systems .

Biocompatibility and Stability

  • This compound’s PEG4 spacer reduces non-specific binding and improves stability compared to PEG-free analogs like DBCO-Maleimide .
  • DBCO-PEG4-amine lacks thiol reactivity but enables amine-selective conjugations (e.g., with carboxylates via EDC/NHS chemistry), broadening its utility in material science .

Application-Specific Performance

  • Imaging and Diagnostics: Sulfo DBCO-PEG4-Maleimide’s hydrophilicity minimizes aggregation in physiological fluids, enhancing signal-to-noise ratios in imaging .
  • Therapeutic Conjugates : DBCO-PEG6-Maleimide’s extended PEG chain improves pharmacokinetics in antibody-drug conjugates (ADCs) .

Q & A

Basic Questions

Q. What are the key structural components of DBCO-amido-PEG4-Maleimide, and how do they contribute to its function in bioconjugation?

  • Answer : this compound comprises three functional groups:

  • DBCO : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules under mild, copper-free conditions, forming stable triazole linkages .
  • PEG4 spacer : Enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions, improving biocompatibility .
  • Maleimide : Reacts selectively with thiol groups (e.g., cysteine residues) to form stable thioether bonds, enabling site-specific conjugation .
    • Methodological Insight : When designing experiments, ensure the maleimide group is protected from hydrolysis by maintaining pH < 7.5 and avoiding prolonged exposure to aqueous buffers .

Q. How does the PEG4 spacer influence the physicochemical properties of this compound?

  • Answer : The PEG4 chain increases hydrophilicity, enabling solubility in polar solvents (e.g., water, DMSO) and reducing aggregation. It also acts as a flexible linker, improving accessibility between DBCO and target azides while minimizing steric clashes .
  • Methodological Insight : For solubility optimization, dissolve the compound in degassed PBS (pH 6.5–7.0) at 1–5 mM concentrations and sonicate briefly if necessary .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating this compound with thiol-containing proteins?

  • Answer : Key parameters include:

  • pH : Maintain pH 6.5–7.0 to balance maleimide reactivity and protein stability .
  • Molar ratio : Use a 1.5–2:1 molar excess of this compound to thiol groups to account for competing hydrolysis .
  • Temperature : Conduct reactions at 4°C to minimize protein denaturation or 25°C for faster kinetics .
  • Monitoring : Validate conjugation efficiency via SDS-PAGE (shift in molecular weight) or MALDI-TOF mass spectrometry .
    • Data Contradiction Note : If low conjugation yields occur despite optimal ratios, check for thiol oxidation (use reducing agents like TCEP) or steric hindrance from the PEG4 spacer .

Q. What experimental strategies can resolve conflicting data in DBCO-azide vs. maleimide-thiol reaction efficiencies?

  • Answer : Conflicting efficiency may arise from:

  • Competing hydrolysis : Maleimide hydrolysis at pH > 7.5 reduces thiol reactivity. Pre-quench unreacted maleimide with excess cysteine post-DBCO-azide conjugation .
  • Steric effects : Use shorter incubation times (1–2 hours) for DBCO-azide reactions (kinetically faster) and longer times (4–6 hours) for maleimide-thiol bonds .
  • Analytical validation : Employ dual-labeling assays (e.g., fluorescent azides and thiol probes) to quantify individual reaction efficiencies .

Q. How to design controlled experiments for assessing non-specific binding of this compound in cellular imaging?

  • Answer :

  • Negative controls : Use azide-free or thiol-blocked cells to differentiate specific vs. non-specific binding .
  • Competitive inhibition : Co-incubate with excess DBCO-PEG4 (lacking maleimide) to block azide binding sites .
  • Quantitative imaging : Measure fluorescence intensity ratios between labeled and control groups using confocal microscopy or flow cytometry .

Methodological Best Practices

  • Storage : Store aliquots at -20°C in anhydrous DMSO or desiccated form to prevent maleimide hydrolysis .
  • Purity validation : Characterize batches via HPLC (>95% purity) and NMR to confirm structural integrity .
  • Troubleshooting : If conjugation fails, verify azide/DBCO molar ratios (1:1 recommended) and ensure azide substrates are functional (e.g., test with commercial DBCO-fluorophores) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.